3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Catalog No.
S3321072
CAS No.
326829-08-7
M.F
C5H8ClNO
M. Wt
133.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

CAS Number

326829-08-7

Product Name

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

IUPAC Name

3-chloro-5,5-dimethyl-4H-1,2-oxazole

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

InChI

InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3

InChI Key

YMCWJQIZJIKFHO-UHFFFAOYSA-N

SMILES

CC1(CC(=NO1)Cl)C

Canonical SMILES

CC1(CC(=NO1)Cl)C

Application in Organic Chemistry

The compound “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used in the synthesis of other organic compounds . It is prepared by reacting 3-mercaptopropionate with 3-halogenated-5,5-dimethyl-4,5-dihydroisoxazole in the presence of a catalyst . The reaction speed is high, the impurity content is low, and the product yield is high .

Application in Herbicide Production

This compound is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .

Application in Material Science

It serves as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones .

Application in Physics

While there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in physics, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in physical experiments . For example, its boiling point and solubility can affect its behavior in various states of matter .

Application in Biochemistry

Application in Agriculture

“3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .

Application in Pharmaceutical Science

While there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in pharmaceutical science, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in drug formulation . For example, its solubility can affect its bioavailability in the body .

Application in Cosmetic Science

Application in Forensic Science

Although there is no direct application of “3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” in forensic science, the compound’s properties such as its molecular weight, boiling point, and solubility can be important in forensic analysis . For example, its boiling point and solubility can affect its behavior in various states of matter .

Application in Industrial Chemistry

“3-chloro-5,5-dimethyl-4,5-dihydroisoxazole” is used as an intermediate in the synthesis of the herbicide pyroxasulfone . Pyroxasulfone belongs to the isoxazoline class of herbicides, which inhibits fatty acid synthesis . The synthesis process involves reacting the compound with thiourea in an acidic medium .

Application in Analytical Chemistry

Application in Bioengineering

3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its chemical structure features a chlorine atom at the 3-position and two methyl groups at the 5-position of the isoxazole ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

Typical of halogenated heterocycles. Notably, it can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles. Additionally, the dihydroisoxazole structure allows for further functionalization through oxidation or reduction processes.

A significant reaction pathway involves the synthesis from dichlorochloroform and 2-methylpropene in the presence of a base, yielding 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with moderate yields under controlled conditions .

Research indicates that 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole exhibits biological activity that may be beneficial in various therapeutic contexts. Its derivatives have shown promise as herbicides and plant growth regulators, enhancing crop protection against specific pests . The compound's interactions with biological systems are still under investigation, but initial studies suggest potential efficacy in agricultural applications.

The synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole can be achieved through several methods:

  • From Dihalogenoformoxime: The compound can be synthesized by reacting dichlorochloroform with 2-methylpropene in an alcoholic medium under basic conditions. This method has been reported to yield moderate amounts of the desired product .
  • Alternative Methods: Other synthetic routes involve variations of nucleophilic substitution reactions or modifications of existing isoxazole derivatives to introduce the chloro substituent at the appropriate position .

3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole finds utility primarily in:

  • Agricultural Chemistry: As an intermediate in the synthesis of herbicides and other agrochemicals.
  • Pharmaceuticals: Potentially serving as a precursor for bioactive compounds due to its unique structural features.

These applications leverage its ability to modulate biological activity through structural modifications.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole:

Compound NameStructural FeaturesUnique Properties
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazoleBromine substituent at position 3Enhanced reactivity due to bromine's leaving group ability
3-Methyl-5,5-dimethyl-4,5-dihydroisoxazoleMethyl substituent at position 3Exhibits different biological activities compared to chlorinated derivatives
3-Fluoro-5,5-dimethyl-4,5-dihydroisoxazoleFluorine substituent at position 3Potentially lower toxicity and different herbicidal properties

These compounds highlight the uniqueness of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole by showcasing how variations in halogenation can influence biological activity and chemical reactivity.

XLogP3

1.5

Wikipedia

Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-

Dates

Modify: 2023-08-19

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